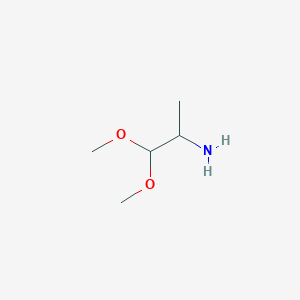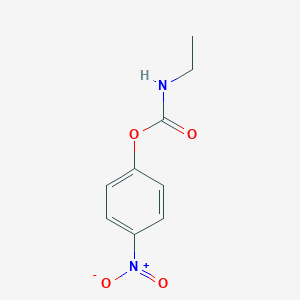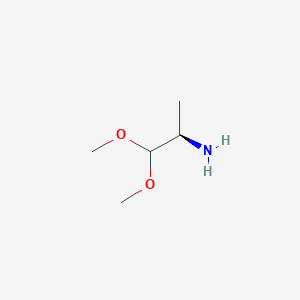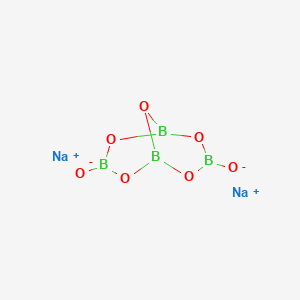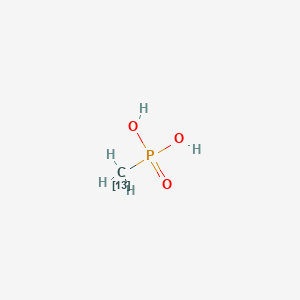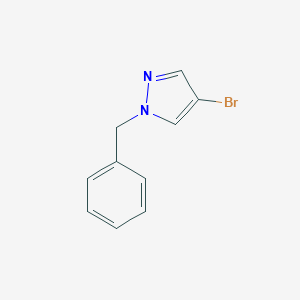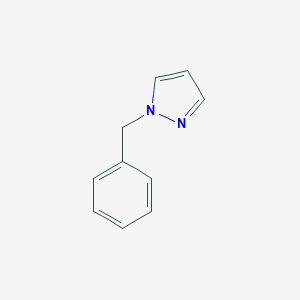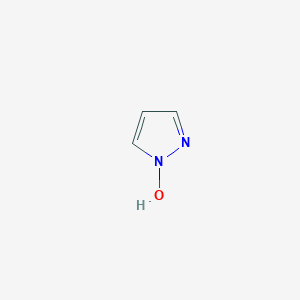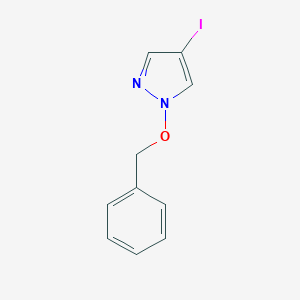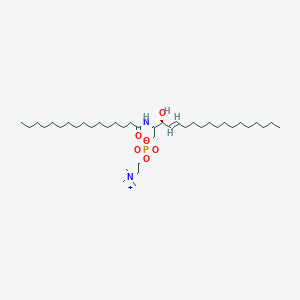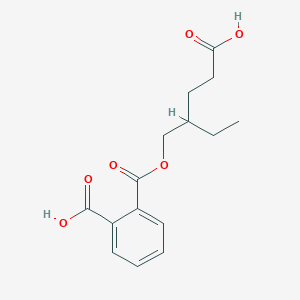
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester, commonly known as diethyl phthalate (DEP), is a colorless, odorless, and oily liquid that is used as a plasticizer and solvent in various industries. DEP is synthesized by the esterification of phthalic anhydride with ethanol or ethylene glycol. DEP has been extensively used in the production of plastic products, personal care products, and fragrances due to its excellent solvency and compatibility with various materials.
Mechanism Of Action
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is a non-polar molecule that can penetrate cell membranes and interact with cellular components. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to affect the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also disrupt the endocrine system by acting as an estrogen receptor agonist.
Biochemical And Physiological Effects
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to have various biochemical and physiological effects on the human body. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can affect lipid metabolism by increasing the levels of triglycerides and cholesterol in the blood. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also induce oxidative stress by increasing the levels of reactive oxygen species and decreasing the levels of antioxidant enzymes. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also cause inflammation by increasing the levels of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has several advantages as a solvent and plasticizer for lab experiments. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is a non-toxic and non-flammable liquid that is easy to handle and store. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is also compatible with various materials, such as plastics, rubbers, and resins. However, 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has some limitations as a solvent and plasticizer. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can interfere with some analytical techniques, such as gas chromatography and mass spectrometry. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester can also affect the stability and reproducibility of some experimental systems.
Future Directions
There are several future directions for the research on 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester. One direction is to investigate the effects of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester on the microbiome and gut health. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been shown to affect lipid metabolism, which can have an impact on the gut microbiome. Another direction is to develop alternative plasticizers and solvents that are less toxic and more sustainable than 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester. Finally, more studies are needed to understand the long-term effects of 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester exposure on human health and the environment.
Synthesis Methods
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is synthesized by the esterification of phthalic anhydride with ethanol or ethylene glycol. The reaction is catalyzed by sulfuric acid or other acidic catalysts. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation.
Scientific Research Applications
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester has been widely used in scientific research as a solvent and plasticizer. It is used in the synthesis of various organic compounds, such as resins, coatings, and polymers. 1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester is also used as a solvent in the extraction of natural products, such as essential oils and plant extracts.
properties
CAS RN |
82975-92-6 |
|---|---|
Product Name |
1,2-Benzenedicarboxylic acid, 1-(4-carboxy-2-ethylbutyl) ester |
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
2-(4-carboxy-2-ethylbutoxy)carbonylbenzoic acid |
InChI |
InChI=1S/C15H18O6/c1-2-10(7-8-13(16)17)9-21-15(20)12-6-4-3-5-11(12)14(18)19/h3-6,10H,2,7-9H2,1H3,(H,16,17)(H,18,19) |
InChI Key |
GFVYJJBOJSAPJC-UHFFFAOYSA-N |
SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
Canonical SMILES |
CCC(CCC(=O)O)COC(=O)C1=CC=CC=C1C(=O)O |
synonyms |
MECBP; 1,2-Benzenedicarboxylic Acid Mono(4-carboxy-2-ethylbutyl) Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



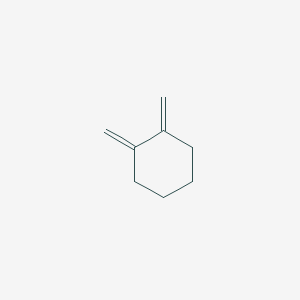
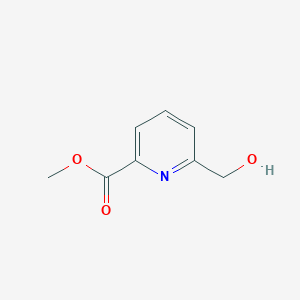
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
